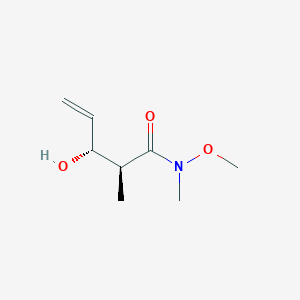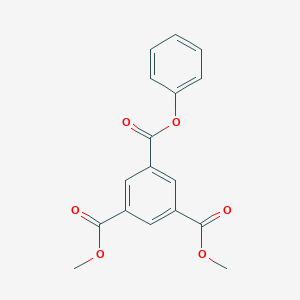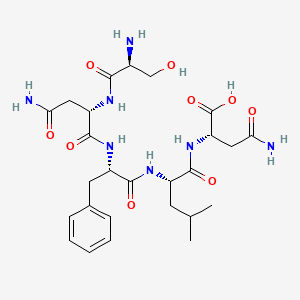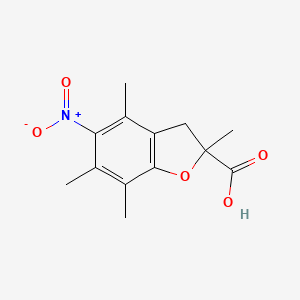
2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by nitration and carboxylation reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction rates and yields . Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is being investigated to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Quinones: Formed by the oxidation of the benzofuran ring.
Substituted benzofurans: Formed by electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzofuran ring can intercalate with DNA, inhibiting DNA replication and transcription . These interactions contribute to the compound’s antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: Lacks the nitro and carboxylic acid groups.
5-Nitrobenzofuran: Contains a nitro group but lacks the carboxylic acid and additional methyl groups.
Uniqueness: 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of multiple methyl groups, a nitro group, and a carboxylic acid group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
784163-71-9 |
|---|---|
Fórmula molecular |
C13H15NO5 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
2,4,6,7-tetramethyl-5-nitro-3H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c1-6-7(2)11-9(8(3)10(6)14(17)18)5-13(4,19-11)12(15)16/h5H2,1-4H3,(H,15,16) |
Clave InChI |
TUIZHFANINUNKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CC(O2)(C)C(=O)O)C(=C1[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)

![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
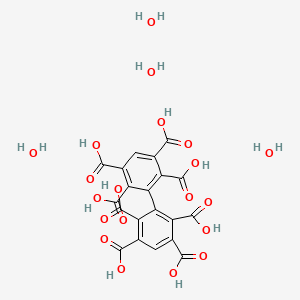
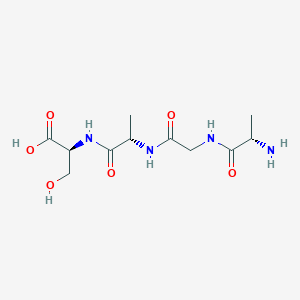
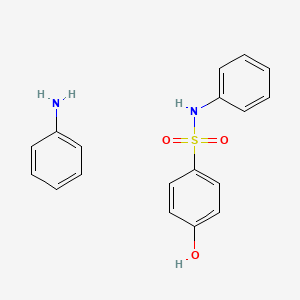

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
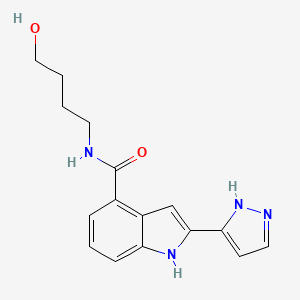
![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
